molecular formula C19H25ClN4O B5952162 N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide

Cat. No.: B5952162
M. Wt: 360.9 g/mol
InChI Key: JOBZUJZKKIPKEC-UHFFFAOYSA-N
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Description

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a chlorophenyl group, and a pyrazole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Pyrazole Moiety: The pyrazole ring is attached through a condensation reaction with the piperidine intermediate.

    Final Amide Formation: The final step involves the formation of the amide bond through a coupling reaction between the piperidine-pyrazole intermediate and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) facilitate substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Reduced forms with altered functional groups.

    Substitution Products: Compounds with substituted chlorophenyl groups.

Scientific Research Applications

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide
  • N-[1-[(4-bromophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide

Uniqueness

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different halogen substitutions.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(1-methylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O/c1-23-12-16(11-21-23)6-9-19(25)22-18-3-2-10-24(14-18)13-15-4-7-17(20)8-5-15/h4-5,7-8,11-12,18H,2-3,6,9-10,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBZUJZKKIPKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)NC2CCCN(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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